N-(4-(Tert-pentyl)phenyl)acetamide

Catalog No.
S3632185
CAS No.
7463-20-9
M.F
C13H19NO
M. Wt
205.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(Tert-pentyl)phenyl)acetamide

CAS Number

7463-20-9

Product Name

N-(4-(Tert-pentyl)phenyl)acetamide

IUPAC Name

N-[4-(2-methylbutan-2-yl)phenyl]acetamide

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C13H19NO/c1-5-13(3,4)11-6-8-12(9-7-11)14-10(2)15/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

FFEYVGCPBNQYTF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)NC(=O)C

Description

The exact mass of the compound N-[4-(2-methylbutan-2-yl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-(Tert-pentyl)phenyl)acetamide is an organic compound characterized by its amide functional group, specifically featuring a tert-pentyl group attached to a phenyl ring. Its molecular formula is C13H19NO, with a molar mass of approximately 205.3 g/mol. The structure consists of a phenyl ring substituted at the para position with a tert-pentyl group and an acetamide moiety, which contributes to its unique chemical properties and potential biological activities .

Typical of amides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Formation of N-substituted derivatives: The nitrogen atom in the amide can react with electrophiles to form N-substituted derivatives.
  • Transamidation: This reaction involves the exchange of the acyl group with another amine, leading to different amides.

These reactions highlight the versatility of N-(4-(Tert-pentyl)phenyl)acetamide in synthetic organic chemistry .

The synthesis of N-(4-(Tert-pentyl)phenyl)acetamide typically involves the following steps:

  • Formation of the Phenol Intermediate: The tert-pentyl group is introduced onto a phenol via alkylation methods, often using tert-pentyl bromide or chloride in the presence of a base.
  • Acetamidation: The resulting phenol is then reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form the acetamide product.

This method allows for the selective introduction of both the tert-pentyl and acetamido groups, yielding high purity products .

N-(4-(Tert-pentyl)phenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for developing new drugs, particularly those targeting inflammation or infection.
  • Chemical Intermediates: It can be utilized in organic synthesis as an intermediate for producing other complex molecules.
  • Material Science: Its unique properties may allow for applications in polymers or coatings that require specific thermal or mechanical characteristics .

Interaction studies involving N-(4-(Tert-pentyl)phenyl)acetamide would focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In vitro Assays: To evaluate its biological activity against target cells or pathogens.

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

N-(4-(Tert-pentyl)phenyl)acetamide shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-(4-tert-Butylphenyl)acetamideSimilar para-substituted phenyl structureContains a tert-butyl group instead of tert-pentyl
4-tert-PentylanilineAniline derivative with tert-pentyl substitutionLacks the acetamide functionality
4-tert-PentylphenolHydroxylated version of 4-tert-pentylanilineContains a hydroxyl group instead of an acetamido group

N-(4-(Tert-pentyl)phenyl)acetamide stands out due to its combination of both an acetamido and a tert-pentyl group, which may influence its solubility and biological activity differently compared to these similar compounds .

XLogP3

3.6

Other CAS

7463-20-9

Wikipedia

N-[4-(2-methylbutan-2-yl)phenyl]acetamide

Dates

Modify: 2023-07-26

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